Superior CaSR Antagonist Potency in Human Prostate Cancer Cells: NPS-2143 vs. Calhex 231
In a direct head-to-head comparison using human prostate cancer PC-3 cells, NPS-2143 hydrochloride (reported as NPS2143) exhibited greater potency as an inhibitor of cell proliferation than the structurally distinct calcilytic Calhex 231 [1]. Both compounds blocked extracellular Ca²⁺-induced increases in cytosolic [Ca²⁺] and down-regulated CaSR protein expression, confirming on-target activity [1].
| Evidence Dimension | Inhibition of cell proliferation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7.4 μM |
| Comparator Or Baseline | Calhex 231: IC₅₀ = 10.3 μM |
| Quantified Difference | 1.39-fold lower IC₅₀ (more potent) |
| Conditions | Human prostate cancer PC-3 cell line; proliferation assay (exposure duration not specified) |
Why This Matters
This quantitative potency advantage supports preferential selection of NPS-2143 for oncology-focused CaSR studies where maximal antiproliferative effect at lower concentrations is desirable.
- [1] Yamamura A, Nayeem MJ, Sato M. Calcilytics inhibit the proliferation and migration of human prostate cancer PC-3 cells. J Pharmacol Sci. 2019;139(4):304-310. View Source
